4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
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Overview
Description
4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the condensation of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final condensation reactions. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the hydrazine group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar core structure.
1H-indazole: A tautomeric form with different stability and reactivity.
2H-indazole: Another tautomeric form with distinct properties.
Uniqueness
4-hydrazinylidene-6,6-dimethyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4E)-4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |
InChI |
InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20)/b18-11+ |
InChI Key |
TWRIAIBOIPGYSV-WOJGMQOQSA-N |
Isomeric SMILES |
CC1(CC2=C(/C(=N/N)/C1)C(=NN2)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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